1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is an organic compound with the molecular formula C12H8N2O2. It is a heterocyclic compound that contains both pyrrole and quinoline moieties.
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . Another method includes the use of Friedländer condensation, where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal-catalyzed reactions, multicomponent reactions, and other advanced synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted pyrroloquinoline compounds .
Scientific Research Applications
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrroloquinoline quinone: A tricyclic ortho-quinone with similar redox properties.
1H-pyrazolo[3,4-b]quinolines: Compounds with a pyrazole and quinoline fragment, known for their fluorescent and biological properties.
4-hydroxy-2-quinolones: Compounds with structural similarity and potential diuretic activity.
Properties
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRJTXAQMCUSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(N3)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207154 | |
Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-37-7 | |
Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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